molecular formula C16H8S3 B1353139 Thieno[3,2-f:4,5-f]bis[1]benzothiophene CAS No. 74902-84-4

Thieno[3,2-f:4,5-f]bis[1]benzothiophene

Cat. No. B1353139
CAS RN: 74902-84-4
M. Wt: 296.4 g/mol
InChI Key: HNDGEYCCZGRMTN-UHFFFAOYSA-N
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Description

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) belongs to a class of solution-processable semiconductors. It exhibits intriguing electronic properties and has garnered attention for its potential applications in organic electronics and optoelectronic devices .


Synthesis Analysis

TBBT-V can be synthesized through various methods. Notably, facial derivatization from functionalized dibromo-substituted TBBT-Vvia either a Negishi or a Stille cross-coupling procedure has been explored. These synthetic routes allow for the introduction of decyl substituents and π-extended decylthienyl substituents .


Molecular Structure Analysis

The molecular formula of TBBT-V is C16H8S3 . It features a V-shaped structure, with fused benzothiophene rings. The arrangement of sulfur atoms within the thieno core contributes to its electronic properties. Single crystal analysis reveals two-dimensionally ordered herringbone packing structures, and the effective mass in the columnar direction rivals that of other related semiconductors .


Chemical Reactions Analysis

TBBT-V can participate in various chemical reactions, including cross-coupling reactions for derivatization. Its π-extended structure allows for further modification, impacting its electronic behavior and solubility .


Physical And Chemical Properties Analysis

  • Solubility : TBBT-V semiconductors exhibit somewhat higher solubility compared to their dinaphtho[2,3-b:2′,3′-d]thiophene counterparts .
  • Crystal Structure : TBBT-V forms two-dimensionally ordered herringbone packing structures in single crystals .
  • Carrier Mobility : Exceptionally high carrier mobilities in solution-grown single-crystalline films .
  • Operation Voltages : Lower operation voltages due to optimized ionization potential and π-extension .

Scientific Research Applications

1. High Performance Solution-Crystallized Thin-Film Transistors

  • Application Summary: Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) semiconductors are used in the creation of high-performance solution-crystallized thin-film transistors .
  • Methods of Application: Semiconductors with decyl substituents and two kinds of π-extended decylthienyl substituents are derived from functionalized dibromo-substituted TBBT-V via either a Negishi or a Stille cross-coupling procedure .
  • Results: The carrier mobilities of TBBT-V derivatives in solution grown into single-crystalline films are remarkable (up to 6.2 cm² V⁻¹ s⁻¹) .

2. Organic Field-Effect Transistor Applications

  • Application Summary: Thieno[3,2-f:4,5-f]bis1benzothiophene is used in the synthesis of new conjugated polymers for organic field-effect transistor applications .
  • Methods of Application: 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
  • Results: The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm² V⁻¹ s⁻¹ in top-contact/bottom-gate organic field-effect transistor devices .

3. Antimicrobial Activity

  • Application Summary: Thieno[2,3-b]thiophenes, which include Thieno[3,2-f:4,5-f]bis1benzothiophene, possess important biological activities, including antimicrobial properties .

4. Dye-Sensitized Solar Cell (DSSC) Applications

  • Application Summary: Thieno[3,2-b]benzothiophene (TBT)-based D–π–A organic sensitizers containing the thiophene π-spacer have been synthesized for the application of dye-sensitized solar cells (DSSC) .

Sure, here are two more applications of Thieno[3,2-f:4,5-f]bis1benzothiophene:

5. Corrosion Inhibitors

  • Application Summary: Thiophene derivatives, including Thieno[3,2-f:4,5-f]bis1benzothiophene, are utilized in industrial chemistry as corrosion inhibitors .

6. Organic Light-Emitting Diodes (OLEDs)

  • Application Summary: Thiophene-mediated molecules, including Thieno[3,2-f:4,5-f]bis1benzothiophene, have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Exploring TBBT-V’s applications in organic electronics, photovoltaics, and other optoelectronic devices remains an exciting avenue. Further investigations into its stability, scalability, and integration into practical devices are essential for realizing its full potential .

: [High performance solution-crystallized thin-film transistors based on V-shaped thieno[3,2-f:4,5-f′]bis1benzothiophene semiconductors](https://pubs.rsc.org/en/content/articlelanding/2017/tc/c6tc04721a) : [ChemicalBook - チエノ[3,2-F:4,5-F]ビス1ベンゾチオフェン](https://www.chemicalbook.com/ChemicalProductProperty_JP_CB72522493.htm) : [PubChem - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://pubchem.ncbi.nlm.nih.gov/compound/11243422) : [ChemSpider - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://www.chemspider.com/Chemical-Structure.9418459.html)

properties

IUPAC Name

7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDGEYCCZGRMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459941
Record name Thieno[3,2-f:4,5-f]bis[1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-f:4,5-f]bis[1]benzothiophene

CAS RN

74902-84-4
Record name Thieno[3,2-f:4,5-f]bis[1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thieno[3,2-f:4,5-f]bis[1]benzothiophene
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Citations

For This Compound
39
Citations
C Mitsui, H Tsuyama, R Shikata, Y Murata… - Journal of Materials …, 2017 - pubs.rsc.org
A new class of solution-processable thieno[3,2-f:4,5-f′]bis[1]benzothiophene (TBBT-V) semiconductors are investigated. Semiconductors with decyl substituents and two kinds of π-…
Number of citations: 23 pubs.rsc.org
B Wex, BR Kaafarani, K Kirschbaum… - The Journal of Organic …, 2005 - ACS Publications
We report isomer-pure synthesis of thieno[2,3-f:5,4-f ‘]bis[1]benzothiophene and thieno[3,2-f:4,5-f ‘]bis[1]benzothiophene, the anti and syn isomers of a pentacyclic compound consisting …
Number of citations: 57 pubs.acs.org
T Oyama, T Mori, T Hashimoto… - Advanced Electronic …, 2018 - Wiley Online Library
π‐Conjugated thienoacene‐based organic semiconductors with high charge carrier mobility and processability have been intensively pursued for electronic device applications, …
Number of citations: 16 onlinelibrary.wiley.com
B Wex, BR Kaafarani, R Schroeder… - Organic Field-Effect …, 2005 - spiedigitallibrary.org
The field-effect mobility in two isomers of thieno[f,f']bis[1]benzothiophene was studied as a function of structure. Both regioisomers exhibit substantial mobilities up to 0.12 cm 2 /Vs, a …
Number of citations: 2 www.spiedigitallibrary.org
B Wex, FM Jradi, D Patra, BR Kaafarani - Tetrahedron, 2010 - Elsevier
The synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene was achieved from thiophene and 2,5-thiophenedicarboxaldehyde. Specifically, hexyl and dodecyl end-capping …
Number of citations: 14 www.sciencedirect.com
CP Yu, M Mitani, H Ishii, M Yamagishi… - The Journal of …, 2020 - ACS Publications
Bent-shaped p-type organic semiconductors (OSCs) have demonstrated high hole-carrier mobilities and thermal durability for practical electronic applications, among which, the V-…
Number of citations: 1 pubs.acs.org
B Wex, BR Kaafarani, DC Neckers - The Journal of Organic …, 2004 - ACS Publications
Efficient Isomer-Pure Synthesis of a Benzo[b]thiophene Analogue of Pentacene, | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image …
Number of citations: 33 pubs.acs.org
ST Okamoto - J. Mater. Chem, 2017 - pubs.rsc.org
Solution-processable V-shaped thieno [3, 2-f: 4, 5-f′]-bis [1] benzothiophene (TBBT-V) semiconductors were developed by a modular synthetic approach. Decyl-substituted TBBT-V …
Number of citations: 0 pubs.rsc.org
L Alessandrini, D Braga, A Jaafari… - The Journal of …, 2011 - ACS Publications
The polarized UV−visible absorption spectra of dibenzo[d,d′]thieno[3,2-b;4,5-b′]dithiophene single crystals are reported and interpreted to definitively attribute the observed bands …
Number of citations: 12 pubs.acs.org
A Bodzioch, E Kowalska, J Skalik… - Chemistry of Heterocyclic …, 2017 - Springer
This review covers the literature on synthesis of polycyclic aromatic hydrocarbons via the Friedel–Crafts/Bradsher cyclization, published in the period of 1987–2016. Syntheses of partly …
Number of citations: 11 link.springer.com

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